molecular formula C10H16N2 B7767423 N,N,N',N'-Tetramethyl-P-phenylenediamine CAS No. 27215-51-6

N,N,N',N'-Tetramethyl-P-phenylenediamine

Cat. No. B7767423
Key on ui cas rn: 27215-51-6
M. Wt: 164.25 g/mol
InChI Key: CJAOGUFAAWZWNI-UHFFFAOYSA-N
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Patent
US09205156B2

Procedure details

N,N,N′,N′-Tetramethyl-benzene-1,4-diamine (200 mg, 1.22 mmol) was dissolved in dichloroethane (2 mL) and methyl iodide (173 mg, 1.22 mmol) was added dropwise. The reaction was refluxed for 1 hour, cooled to room temperature, the solid filtered out, washed with dichloromethane, dissolved in methanol and purified via flash column chromatography using a gradient of 0-8% MeOH:DCM to give 260 mg of grey solid (70% yield). 1H NMR (DMSO-d6): δ7.67 (d, J=9.3, 2H), 6.77 (d, J=9.3, 2H) 3.49 (s, 9H), 2.92 (s, 6H); MS (ESI, m/z): 179 (M+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:8]=[CH:7][C:6]([N:9]([CH3:11])[CH3:10])=[CH:5][CH:4]=1.C[I:14].[CH2:15](Cl)Cl>ClC(Cl)C>[I-:14].[CH3:10][N:9]([CH3:11])[C:6]1[CH:7]=[CH:8][C:3]([N+:2]([CH3:15])([CH3:12])[CH3:1])=[CH:4][CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CN(C1=CC=C(C=C1)N(C)C)C
Name
Quantity
2 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
173 mg
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid filtered out
WASH
Type
WASH
Details
washed with dichloromethane
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
CUSTOM
Type
CUSTOM
Details
purified via flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
[I-].CN(C1=CC=C(C=C1)[N+](C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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